Technical Whitepaper: 3,5-Dimethyl-1-(2-phenylethyl)-1H-pyrazole
Technical Whitepaper: 3,5-Dimethyl-1-(2-phenylethyl)-1H-pyrazole
Structural Characterization, Synthetic Pathways, and Pharmacological Interfaces[1]
Executive Summary
This technical guide provides a comprehensive analysis of 3,5-Dimethyl-1-(2-phenylethyl)-1H-pyrazole (PubChem CID: 573288).[1] This molecule represents a strategic convergence of two privileged pharmacophores: the pyrazole ring , a cornerstone of anti-inflammatory and analgesic therapeutics (e.g., Celecoxib), and the phenethylamine moiety , a critical scaffold in CNS-active agents (e.g., Phenelzine).
Unlike simple N-alkyl pyrazoles, the inclusion of the phenylethyl side chain introduces specific steric and electronic properties that influence receptor binding affinity and lipophilicity (LogP).[2] This guide details the self-validating synthetic protocols, spectroscopic signatures, and structural logic required to utilize this compound as a chemical probe or pharmaceutical intermediate.[2]
Part 1: Structural Analysis & Physiochemical Properties[2]
The molecule consists of a 3,5-dimethyl-substituted pyrazole core N-alkylated with a 2-phenylethyl group.[1][2][3] The 3,5-dimethyl substitution pattern blocks the reactive C3 and C5 positions, directing electrophilic aromatic substitution to the C4 position, while the N1-phenylethyl tail enhances membrane permeability and hydrophobic interactions.[2]
1.1 Chemical Identity
| Property | Detail |
| IUPAC Name | 3,5-Dimethyl-1-(2-phenylethyl)-1H-pyrazole |
| Molecular Formula | C₁₃H₁₆N₂ |
| Molecular Weight | 200.28 g/mol |
| CAS Registry Number | 102129-36-2 (Generic/Deleted), 573288 (CID) |
| SMILES | CC1=CC(=NN1CCC2=CC=CC=C2)C |
| InChI Key | ZYKFIMCOEFWOPW-UHFFFAOYSA-N |
1.2 Physiochemical Profile[4]
-
Lipophilicity (Calculated LogP): ~2.9 - 3.[1][2]2. The phenylethyl group significantly increases lipophilicity compared to the parent 3,5-dimethylpyrazole (LogP ~1.0), suggesting high blood-brain barrier (BBB) permeability.[2]
-
H-Bonding:
-
Electronic State: The pyrazole ring is electron-rich.[1][2] The N2 nitrogen retains basicity, capable of coordinating metals or accepting protons, making it a viable ligand for coordination chemistry (e.g., mimicking histidine in metalloprotein models).
Part 2: Synthetic Pathways and Mechanism[2]
The most robust route to 3,5-Dimethyl-1-(2-phenylethyl)-1H-pyrazole is the Paal-Knorr Cyclocondensation .[1] This method is preferred over direct alkylation of 3,5-dimethylpyrazole due to superior regioselectivity and yield.[1][2]
2.1 Reaction Logic
The synthesis involves the condensation of a 1,3-diketone (2,4-Pentanedione ) with a substituted hydrazine ((2-Phenylethyl)hydrazine ).
-
Reagents: 2,4-Pentanedione (Acetylacetone), (2-Phenylethyl)hydrazine sulfate (Phenelzine sulfate), Sodium Acetate (to liberate the free hydrazine base).
-
Thermodynamics: The formation of the aromatic pyrazole ring drives the reaction forward, making it irreversible under standard conditions.[2]
2.2 Mechanistic Pathway (DOT Visualization)
Figure 1: Step-wise Paal-Knorr cyclocondensation mechanism converting acetylacetone and phenelzine into the target pyrazole.[1]
Part 3: Experimental Protocols
This protocol is designed for high purity and reproducibility. It utilizes phenelzine sulfate, a stable solid precursor, rather than the unstable free hydrazine.[2]
3.1 Materials
-
2,4-Pentanedione (Acetylacetone): 10 mmol (1.03 mL)
-
(2-Phenylethyl)hydrazine sulfate (Phenelzine sulfate): 10 mmol (2.34 g)
-
Sodium Acetate (anhydrous): 10 mmol (0.82 g)
-
Ethanol (Absolute): 20 mL
-
Reflux condenser, magnetic stirrer, round-bottom flask.[2]
3.2 Step-by-Step Methodology
-
Preparation of Free Base: In a 100 mL round-bottom flask, suspend 10 mmol of (2-phenylethyl)hydrazine sulfate in 10 mL of ethanol. Add 10 mmol of Sodium Acetate dissolved in a minimum amount of water (~2 mL). Stir for 10 minutes to generate the free hydrazine in situ.[2]
-
Condensation: Add 10 mmol of 2,4-pentanedione dropwise to the stirring mixture. The solution may warm slightly (exothermic).[2]
-
Reflux: Heat the mixture to reflux (approx. 78°C) for 2–3 hours. Monitor reaction progress via TLC (Silica gel; Eluent: Hexane/Ethyl Acetate 4:1).[2] The starting hydrazine spot should disappear.[1][2]
-
Work-up:
-
Purification: Filter and concentrate the solvent. The product is typically obtained as a viscous oil or low-melting solid.[1][2] If necessary, purify via column chromatography (SiO2, Hexane/EtOAc gradient).
3.3 Validation (Self-Check)
-
Visual: Product should be a pale yellow to colorless oil/solid.[1][2] Darkening indicates oxidation of residual hydrazine.[1][2]
-
Solubility Check: Insoluble in water; soluble in DCM, Methanol, and DMSO.[2]
Part 4: Spectroscopic Characterization[2]
Researchers must verify the structure using NMR.[1][2] The symmetry of the phenylethyl group and the distinct pyrazole signals provide a clear fingerprint.[2]
4.1 Nuclear Magnetic Resonance (¹H NMR)
Solvent:
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Logic |
| 7.15 – 7.35 | Multiplet | 5H | Ar-H (Phenyl) | Typical aromatic chemically equivalent protons.[1][2] |
| 5.80 | Singlet | 1H | Pyrazole-H4 | Characteristic aromatic proton of the pyrazole ring.[1][2] |
| 4.15 | Triplet ( | 2H | N-CH ₂-CH₂ | Deshielded by the adjacent Nitrogen atom.[1][2] |
| 3.05 | Triplet ( | 2H | N-CH₂-CH ₂-Ph | Benzylic protons, shielded relative to N-CH₂.[1] |
| 2.20 | Singlet | 3H | C3-CH ₃ | Methyl group on the pyrazole ring.[1][2] |
| 2.18 | Singlet | 3H | C5-CH ₃ | Methyl group (slightly distinct due to N-substituent asymmetry).[1] |
4.2 Mass Spectrometry[1][2]
-
Method: ESI-MS (Positive Mode)[1]
-
Expected Ion:
m/z.[2] -
Fragmentation: Loss of the benzyl fragment (
, 91 m/z) is a common fragmentation pathway.
Part 5: Biological Interfaces & Applications[2][6]
5.1 Pharmacophore Mapping
This molecule serves as a non-reactive surrogate for Phenelzine.[1][2] While Phenelzine acts via irreversible covalent binding to Monoamine Oxidase (MAO) through its hydrazine moiety, 3,5-Dimethyl-1-(2-phenylethyl)-1H-pyrazole lacks this "warhead."[1]
-
Probe Utility: It can be used to study the non-covalent binding affinity of the phenylethyl scaffold to MAO active sites or Sigma receptors without the confounding factor of covalent inhibition.[2]
-
Ligand Design: The N2 nitrogen is sterically accessible, making this structure a viable ligand for synthesizing bioinorganic models of metalloenzymes.[2]
5.2 Signal Transduction Relevance (DOT Visualization)
Figure 2: Potential biological interaction pathways based on the phenethylamine pharmacophore.[1]
References
-
PubChem. "3,5-dimethyl-1-(2-phenylethyl)pyrazole (CID 573288)."[1] National Library of Medicine. [Link]
-
NIST Chemistry WebBook. "1H-Pyrazole, 3,5-dimethyl-1-phenyl- (Analogous Synthesis Data)." National Institute of Standards and Technology. [Link]
-
Glukhacheva, V. S., et al. "New Reaction Products of Acetylacetone with Semicarbazide Derivatives."[2][6] ACS Omega, 2021.[2][6] [Link]
-
Baker, G. B., et al. "Chronic Administration of the Antidepressant-Antipanic Drug Phenelzine and Its N-acetylated Analogue."[2] Journal of Psychiatry & Neuroscience, 1991.[2] [Link]
-
Elguero, J. "Pyrazoles and their Benzo Derivatives."[2] Comprehensive Heterocyclic Chemistry, 1984.[2] (Standard reference for Paal-Knorr Mechanism).
Sources
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. 3,5-Dimethylpyrazole [webbook.nist.gov]
- 3. PubChemLite - 3,5-dimethyl-1-(2-phenylethyl)-1h-pyrazole (C13H16N2) [pubchemlite.lcsb.uni.lu]
- 4. Chronic administration of the antidepressant-antipanic drug phenelzine and its N-acetylated analogue: effects on monoamine oxidase, biogenic amines, and alpha 2-adrenoreceptor function - PubMed [pubmed.ncbi.nlm.nih.gov]
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